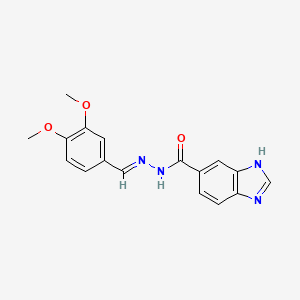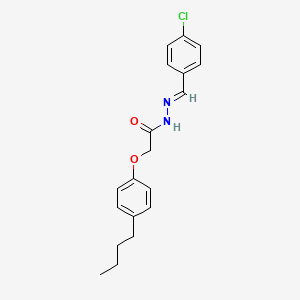
N'-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3,4-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-70°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the nucleophile has replaced a functional group on the original molecule.
科学研究应用
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to form stable complexes with metals.
Coordination Chemistry: It is used in the synthesis of metal complexes, which have applications in catalysis and material science.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Industrial Applications: It can be used as a corrosion inhibitor for metals in acidic environments.
作用机制
The mechanism of action of N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells .
相似化合物的比较
Similar Compounds
- N,N’-Bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
Uniqueness
N’-(3,4-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and medicinal chemistry applications. Additionally, its ability to act as a corrosion inhibitor in acidic environments sets it apart from other similar compounds .
属性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-6-3-11(7-16(15)24-2)9-20-21-17(22)12-4-5-13-14(8-12)19-10-18-13/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+ |
InChI 键 |
XCLHSCVNMZPUFT-AWQFTUOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC |
溶解度 |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)

![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
![2-Methoxyethyl (2Z)-2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974441.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974455.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11974461.png)

